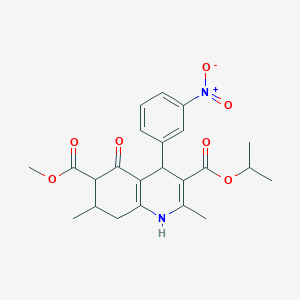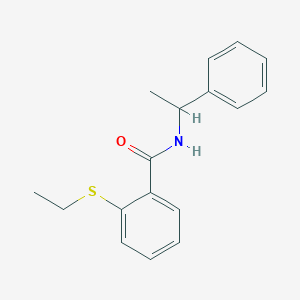![molecular formula C19H28N4OS B4121872 N-[1-(1-ADAMANTYL)-1H-PYRAZOL-3-YL]-N'-TETRAHYDRO-2-FURANYLMETHYLTHIOUREA](/img/structure/B4121872.png)
N-[1-(1-ADAMANTYL)-1H-PYRAZOL-3-YL]-N'-TETRAHYDRO-2-FURANYLMETHYLTHIOUREA
Overview
Description
N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-N’-(tetrahydro-2-furanylmethyl)thiourea is a synthetic compound that features a unique combination of adamantyl, pyrazolyl, and thiourea moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-N’-(tetrahydro-2-furanylmethyl)thiourea typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of α,β-unsaturated aldehydes with hydrazine, followed by dehydrogenation.
Introduction of the Adamantyl Group: The adamantyl group is introduced through a substitution reaction, where an adamantyl halide reacts with the pyrazole derivative.
Formation of the Thiourea Moiety: The thiourea moiety is formed by reacting the pyrazole-adamantyl intermediate with an isothiocyanate derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-N’-(tetrahydro-2-furanylmethyl)thiourea can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiourea moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole and thiourea moieties.
Reduction: Reduced forms of the compound, potentially altering the thiourea group.
Substitution: Substituted derivatives at the thiourea moiety.
Scientific Research Applications
N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-N’-(tetrahydro-2-furanylmethyl)thiourea has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for its potential antiviral, antibacterial, and anticancer properties.
Materials Science: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Biological Studies: It can be used as a probe to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-N’-(tetrahydro-2-furanylmethyl)thiourea involves its interaction with specific molecular targets. The adamantyl group provides stability and enhances the compound’s ability to interact with hydrophobic pockets in proteins. The pyrazole and thiourea moieties can form hydrogen bonds and other interactions with biological targets, influencing various pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA)
- N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA)
Uniqueness
N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-N’-(tetrahydro-2-furanylmethyl)thiourea is unique due to its combination of adamantyl, pyrazolyl, and thiourea moieties. This combination provides a distinct set of chemical and biological properties that are not found in other similar compounds. The presence of the tetrahydro-2-furanylmethyl group further enhances its uniqueness by providing additional sites for interaction and modification .
Properties
IUPAC Name |
1-[1-(1-adamantyl)pyrazol-3-yl]-3-(oxolan-2-ylmethyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4OS/c25-18(20-12-16-2-1-5-24-16)21-17-3-4-23(22-17)19-9-13-6-14(10-19)8-15(7-13)11-19/h3-4,13-16H,1-2,5-12H2,(H2,20,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKPFFTPTGBFEGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=S)NC2=NN(C=C2)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-bromo-2-chlorophenyl)-N'-[4-(1-pyrrolidinylsulfonyl)phenyl]thiourea](/img/structure/B4121792.png)
![N-[4-(2-amino-2-oxoethoxy)-3-methoxybenzyl]-3-chloro-N-cyclohexyl-1-benzothiophene-2-carboxamide](/img/structure/B4121799.png)

![4-chloro-N-(4-ethoxyphenyl)-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4121815.png)
![N-[(FURAN-2-YL)METHYL]-2-OXO-1-OXASPIRO[4.4]NONANE-4-CARBOXAMIDE](/img/structure/B4121819.png)


![N-ethyl-4-({[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4121836.png)

![N-(2-methoxy-4-nitrophenyl)-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4121850.png)
![4-[(2-chloro-5-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}phenyl)sulfonyl]morpholine](/img/structure/B4121869.png)
![1-(4-ethoxyphenyl)-5-oxo-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)-3-pyrrolidinecarboxamide](/img/structure/B4121882.png)


